![molecular formula C24H32F3N3O5 B3363753 Meophc-val-thmp-pro CAS No. 105080-60-2](/img/structure/B3363753.png)
Meophc-val-thmp-pro
Overview
Description
Meophc-val-thmp-pro is a synthetic peptide that has gained attention in the scientific community for its potential applications in biomedical research. This peptide is synthesized using a unique method that allows for the incorporation of multiple amino acids, making it a versatile tool for studying biological systems. In
Scientific Research Applications
Meophc-val-thmp-pro has been used in a variety of scientific research applications, including drug discovery, protein-protein interaction studies, and cell signaling pathways. Meophc-val-thmp-pro has been shown to inhibit the activity of certain enzymes, making it a potential candidate for drug development. Additionally, Meophc-val-thmp-pro has been used to study protein-protein interactions, which are critical for understanding cellular processes. Furthermore, Meophc-val-thmp-pro has been used to study cell signaling pathways, which play a critical role in the regulation of cellular processes.
Mechanism of Action
Meophc-val-thmp-pro inhibits the activity of certain enzymes by binding to their active sites. This binding prevents the enzyme from catalyzing its substrate, leading to a decrease in enzymatic activity. Meophc-val-thmp-pro has also been shown to interact with proteins involved in cell signaling pathways, leading to changes in cellular processes.
Biochemical and Physiological Effects:
Meophc-val-thmp-pro has been shown to have a variety of biochemical and physiological effects. Meophc-val-thmp-pro has been shown to inhibit the activity of certain enzymes, leading to changes in cellular processes. Additionally, Meophc-val-thmp-pro has been shown to interact with proteins involved in cell signaling pathways, leading to changes in cellular processes. Furthermore, Meophc-val-thmp-pro has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
Meophc-val-thmp-pro has several advantages for lab experiments. Meophc-val-thmp-pro is a synthetic peptide, which allows for precise control over its composition and structure. Additionally, Meophc-val-thmp-pro can be synthesized in large quantities, making it a cost-effective tool for studying biological systems. However, Meophc-val-thmp-pro has several limitations for lab experiments. Meophc-val-thmp-pro is a synthetic peptide, which may not accurately reflect the properties of natural proteins. Additionally, Meophc-val-thmp-pro may not be suitable for certain experimental systems.
Future Directions
There are several future directions for Meophc-val-thmp-pro research. Meophc-val-thmp-pro can be used to study the role of enzymes in disease states, leading to the development of new therapeutics. Additionally, Meophc-val-thmp-pro can be used to study protein-protein interactions, leading to a better understanding of cellular processes. Furthermore, Meophc-val-thmp-pro can be used to study cell signaling pathways, leading to the development of new drugs for the treatment of diseases. Overall, Meophc-val-thmp-pro has the potential to be a valuable tool for studying biological systems and developing new therapeutics.
properties
IUPAC Name |
benzyl N-[(2S)-3-methyl-1-oxo-1-[2-[[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32F3N3O5/c1-14(2)18(20(31)24(25,26)27)28-21(32)17-11-8-12-30(17)22(33)19(15(3)4)29-23(34)35-13-16-9-6-5-7-10-16/h5-7,9-10,14-15,17-19H,8,11-13H2,1-4H3,(H,28,32)(H,29,34)/t17?,18-,19-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOBWOKIKIDXMP-MNNMKWMVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)[C@H](C(C)C)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32F3N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40909321 | |
Record name | 1-{N-[(Benzyloxy)(hydroxy)methylidene]valyl}-N-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40909321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Meophc-val-thmp-pro | |
CAS RN |
105080-60-2 | |
Record name | ((4-Methoxyphenyl)carbonyl)-valyl-N-(3-(1,1,1-trifluoro-2-hydroxy-4-methylpentyl))prolinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105080602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-{N-[(Benzyloxy)(hydroxy)methylidene]valyl}-N-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40909321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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